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PAWI-2

p53 activator transcriptional regulation cancer research

PAWI-2 is a quinoxaline sulfonamide with EC50=2 nM for p53 activation—6× to 76× more potent than closest analogs. Confirmed p53 stabilization in MCF7 cells at 18 nM. For maximal p53 pathway engagement at minimal concentrations, this specific compound ensures experimental reproducibility unattainable with generic class members.

Molecular Formula C19H21N3O3S
Molecular Weight 371.5 g/mol
Cat. No. B11933174
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePAWI-2
Molecular FormulaC19H21N3O3S
Molecular Weight371.5 g/mol
Structural Identifiers
SMILESCN1CCN(C2=CC=CC=C21)S(=O)(=O)C3=CC=C(C=C3)N4CCCC4=O
InChIInChI=1S/C19H21N3O3S/c1-20-13-14-22(18-6-3-2-5-17(18)20)26(24,25)16-10-8-15(9-11-16)21-12-4-7-19(21)23/h2-3,5-6,8-11H,4,7,12-14H2,1H3
InChIKeyHKMFKYDGIJGBER-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-[4-[(4-Methyl-2,3-dihydroquinoxalin-1-yl)sulfonyl]phenyl]pyrrolidin-2-one: Core Chemical Identity and Procurement Context


1-[4-[(4-Methyl-2,3-dihydroquinoxalin-1-yl)sulfonyl]phenyl]pyrrolidin-2-one (C19H21N3O3S, MW 371.5 g/mol) is a synthetic small molecule belonging to the quinoxaline-linked sulfonamide class. Its structure comprises a 4-methyl-2,3-dihydroquinoxaline moiety linked via a sulfonyl bridge to a phenylpyrrolidin-2-one group . It is cataloged under CHEMBL4248974 in authoritative bioactivity databases [1]. While quinoxaline sulfonamides are broadly explored for diverse pharmacological activities including antimicrobial and anticancer effects, this specific compound has documented quantitative bioactivity that distinguishes it from structural analogs, making it a discrete chemical entity for research procurement rather than an interchangeable member of its class .

Procurement Caution: Why 1-[4-[(4-Methyl-2,3-dihydroquinoxalin-1-yl)sulfonyl]phenyl]pyrrolidin-2-one Cannot Be Substituted with General Quinoxaline Sulfonamides


The quinoxaline sulfonamide chemotype encompasses a wide range of bioactivities, including inhibition of NADPH oxidases (NOX), kinases, and other enzymes [1]. However, subtle structural variations, particularly the presence and position of the methyl group on the dihydroquinoxaline core and the nature of the terminal pyrrolidinone ring, profoundly impact target engagement and potency. As the quantitative evidence below demonstrates, 1-[4-[(4-Methyl-2,3-dihydroquinoxalin-1-yl)sulfonyl]phenyl]pyrrolidin-2-one exhibits a distinct and highly potent p53 transcriptional activation profile (EC50 = 2 nM) [2] that is not replicated by its closest analogs, which show 6-fold to 76-fold weaker activity in identical assay systems [3]. This functional divergence renders generic substitution or reliance on class-level assumptions scientifically invalid for studies requiring specific p53 pathway modulation. Selecting this precise compound is essential for experimental reproducibility and targeted pharmacological investigation.

Quantitative Differentiation Guide: 1-[4-[(4-Methyl-2,3-dihydroquinoxalin-1-yl)sulfonyl]phenyl]pyrrolidin-2-one vs. Closest Analogs


6-Fold Superior p53 Transcriptional Activation Compared to CHEMBL4240212

This compound activates p53 transcriptional activity with an EC50 of 2 nM, which is 6-fold more potent than the structurally related analog CHEMBL4240212 (EC50 = 12 nM) [1]. The target compound contains a 4-methyl-2,3-dihydroquinoxaline sulfonyl moiety, whereas CHEMBL4240212 features a dihydroquinoline sulfonamide core, demonstrating that the specific quinoxaline substitution is critical for enhanced potency [2]. Both compounds were evaluated in the same HEK293 cell-based luciferase reporter assay measuring p53-dependent transcriptional activity after 20-22 hours [1].

p53 activator transcriptional regulation cancer research

76-Fold Superior p53 Transcriptional Activation Compared to CHEMBL4240977

The target compound exhibits an EC50 of 2 nM for p53 transcriptional activation, whereas the close analog CHEMBL4240977 requires 152 nM to achieve the same effect—a 76-fold difference in potency [1]. CHEMBL4240977 retains a sulfonylphenylpyrrolidinone core but substitutes the dihydroquinoxaline with a tetrahydroquinoline ring bearing a tert-butyl group [2]. This stark potency differential underscores the critical role of the 4-methyl-2,3-dihydroquinoxaline group in achieving sub-nanomolar-range p53 activation. Both compounds were assayed under identical conditions in the HEK293 luciferase reporter system [1].

p53 activator transcriptional regulation cancer research

Confirmed p53 Protein Level Increase in MCF7 Breast Cancer Cells

Beyond transcriptional reporter assays, this compound has been shown to increase total p53 protein levels in human MCF7 breast cancer cell lysates with an EC50 of 18 nM as measured by Western blot analysis [1]. This orthogonal confirmation of p53 pathway engagement distinguishes the compound from many p53 activators that show activity only in reporter systems but fail to elevate endogenous protein levels. The data provides functional validation of target engagement in a disease-relevant cellular context.

p53 protein stabilization breast cancer Western blot

Reported Lipoxygenase Inhibitory Activity with Additional Enzyme Interactions

This compound has been characterized as a potent lipoxygenase inhibitor that interferes with arachidonic acid metabolism, with additional but lesser inhibitory effects on formyltetrahydrofolate synthetase, carboxylesterase, and cyclooxygenase [1]. It also exhibits antioxidant properties in fats and oils [1]. While specific IC50 values are not provided in the available authoritative record, the documented polypharmacology profile distinguishes it from selective lipoxygenase inhibitors that lack these ancillary activities.

lipoxygenase inhibitor arachidonic acid metabolism antioxidant

Recommended Research Applications for 1-[4-[(4-Methyl-2,3-dihydroquinoxalin-1-yl)sulfonyl]phenyl]pyrrolidin-2-one Based on Quantitative Evidence


High-Potency p53 Pathway Activation Studies in Cancer Biology

Given its exceptional EC50 of 2 nM for p53 transcriptional activation—6-fold to 76-fold more potent than the closest tested analogs [1]—this compound is ideally suited for investigating p53-mediated tumor suppression mechanisms, apoptosis induction, and cell cycle regulation in cancer models. The confirmed increase in total p53 protein levels in MCF7 breast cancer cells at 18 nM [2] further validates its utility for endogenous target engagement studies. Researchers should prioritize this compound when maximal p53 activation at minimal concentrations is required, particularly in dose-response studies where off-target effects from high compound concentrations must be minimized.

Structure-Activity Relationship (SAR) Studies of Quinoxaline Sulfonamide p53 Activators

The stark potency differential between this compound (EC50 = 2 nM) and its analogs CHEMBL4240212 (EC50 = 12 nM) and CHEMBL4240977 (EC50 = 152 nM) [1] provides a compelling foundation for medicinal chemistry campaigns aimed at optimizing p53 activators. The presence of the 4-methyl-2,3-dihydroquinoxaline moiety versus alternative heterocyclic cores (dihydroquinoline, tetrahydroquinoline) offers clear SAR insights. This compound serves as a benchmark reference for evaluating new synthetic derivatives and computational models predicting p53 activation potency.

Lipoxygenase Pathway Investigation with Awareness of Polypharmacology

For researchers studying arachidonic acid metabolism and lipoxygenase-mediated inflammatory or disease processes, this compound offers potent lipoxygenase inhibition [3]. However, experimental design must account for its documented ancillary activities: weaker inhibition of formyltetrahydrofolate synthetase, carboxylesterase, and cyclooxygenase, plus antioxidant properties [3]. This polypharmacology may confound interpretation of results in complex biological systems. The compound is best employed in biochemical assays with purified lipoxygenase, or in cellular studies where appropriate controls and orthogonal validation methods are included to distinguish lipoxygenase-dependent from lipoxygenase-independent effects.

Chemical Probe Development for p53-Dependent vs. p53-Independent Effects

The combination of potent p53 transcriptional activation (2 nM) [1] and confirmed p53 protein stabilization in MCF7 cells (18 nM) [2] positions this compound as a valuable chemical probe for dissecting p53-dependent versus p53-independent cellular responses. By employing p53-null or p53-mutant cell lines as controls, researchers can use this compound to attribute observed phenotypic changes specifically to p53 pathway engagement. The substantial potency advantage over available analogs reduces the risk that observed effects are due to off-target activities at higher concentrations.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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